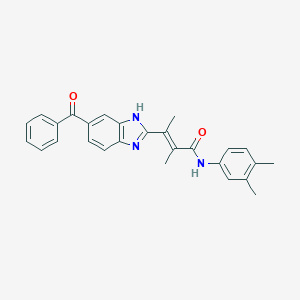
3-(5-benzoyl-1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)-2-methyl-2-butenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-benzoyl-1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)-2-methyl-2-butenamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that has demonstrated promising results in scientific research studies.
Mecanismo De Acción
The mechanism of action of 3-(5-benzoyl-1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)-2-methyl-2-butenamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-benzoyl-1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)-2-methyl-2-butenamide are diverse and complex. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth and metastasis, and reduce inflammation. It has also been shown to have anti-viral properties by inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(5-benzoyl-1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)-2-methyl-2-butenamide in lab experiments include its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and has good stability. However, its limitations include its poor solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are numerous future directions for the research and development of 3-(5-benzoyl-1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)-2-methyl-2-butenamide. One potential direction is the optimization of its pharmacological properties to enhance its therapeutic efficacy. Another direction is the development of novel formulations that can improve its solubility and bioavailability. Additionally, further research is needed to explore its potential applications in other fields, such as materials science and catalysis.
Métodos De Síntesis
The synthesis of 3-(5-benzoyl-1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)-2-methyl-2-butenamide involves the reaction of 5-benzoyl-2-aminobenzimidazole with 3,4-dimethylphenylacetic acid and 2-methyl-2-butenal in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired compound in high yield and purity.
Aplicaciones Científicas De Investigación
The scientific research application of 3-(5-benzoyl-1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)-2-methyl-2-butenamide is vast and diverse. This compound has shown potential in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been extensively studied for its anti-cancer, anti-inflammatory, and anti-viral properties.
Propiedades
Fórmula molecular |
C27H25N3O2 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
(E)-3-(6-benzoyl-1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C27H25N3O2/c1-16-10-12-22(14-17(16)2)28-27(32)19(4)18(3)26-29-23-13-11-21(15-24(23)30-26)25(31)20-8-6-5-7-9-20/h5-15H,1-4H3,(H,28,32)(H,29,30)/b19-18+ |
Clave InChI |
HELZKQLBICUCIM-VHEBQXMUSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)NC(=O)/C(=C(\C)/C2=NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)/C)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=C(C)C2=NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C(=C(C)C2=NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-(4-acetylphenyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate](/img/structure/B289960.png)
![Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate](/img/structure/B289961.png)
![Ethyl 13-(4-chlorophenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B289964.png)
![Ethyl 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate](/img/structure/B289965.png)
![Ethyl 3-amino-4-(4-chlorophenyl)-6-methyl-2-(phenylcarbamoyl)thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B289971.png)
![Ethyl 2-[(4-acetylanilino)carbonyl]-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B289972.png)
![3-Amino-2-[(4-methoxyanilino)-oxomethyl]-4-(4-methoxyphenyl)-6-methyl-5-thieno[2,3-b]pyridinecarboxylic acid ethyl ester](/img/structure/B289973.png)
![Ethyl 3-amino-2-(anilinocarbonyl)-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B289974.png)
![2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B289976.png)
![N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B289977.png)
![1-[9-(4-Methoxyphenyl)-2,7-dimethyl-4-(methylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone](/img/structure/B289978.png)
![Ethyl {[8-acetyl-9-(4-methoxyphenyl)-2,7-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B289979.png)
![1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone](/img/structure/B289980.png)
![Ethyl {[8-acetyl-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B289982.png)